molecular formula C20H36O4 B8101206 11-deoxy Prostaglandin F1alpha

11-deoxy Prostaglandin F1alpha

Cat. No.: B8101206
M. Wt: 340.5 g/mol
InChI Key: HYBPXYQCXNOTFK-UQBGWGGYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-deoxy Prostaglandin F1alpha involves several steps, starting from commercially available precursors. The key steps typically include the formation of the prostaglandin skeleton followed by selective reduction and deoxygenation reactions . Specific reaction conditions, such as the use of specific catalysts and solvents, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring stringent quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

11-deoxy Prostaglandin F1alpha undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Mechanism of Action

11-deoxy Prostaglandin F1alpha exerts its effects by interacting with specific prostaglandin receptors in the body. These interactions lead to various physiological responses, such as vasoconstriction and bronchoconstriction. The compound also inhibits gastric acid secretion and stimulates uterine contractions by modulating the activity of specific enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which result in distinct biological activities compared to its analogs. Its selective inhibition of gastric acid secretion and stimulation of uterine contractions make it a valuable compound for specific research applications .

Properties

IUPAC Name

7-[(1R,2S,5R)-2-hydroxy-5-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17+,18+,19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBPXYQCXNOTFK-UQBGWGGYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]1CC[C@@H]([C@@H]1CCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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